Methylergometrine

描述

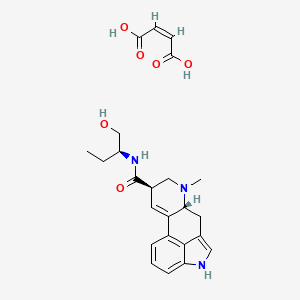

A homolog of ergonovine containing one more CH2 group. (Merck Index, 11th ed)

Methylergonovine is an Ergot Derivative.

Methylergonovine has been reported in Bos taurus with data available.

METHYLERGONOVINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1946 and is indicated for hemorrhage.

Methylergonovine is only found in individuals that have used or taken this drug. It is a homolog of ergonovine containing one more CH2 group (Merck Index, 11th ed). Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss.

A homolog of ERGONOVINE containing one more CH2 group. (Merck Index, 11th ed)

属性

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-QWQRMKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904978 | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Prisms from methanol, acetone, Shiny crystals from benzene | |

CAS No. |

113-42-8 | |

| Record name | Methylergometrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylergometrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylergometrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLERGONOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C with some decomposition, 172 °C | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Detailed Mechanism of Action of Methylergometrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent primarily utilized in obstetrics to prevent and control postpartum hemorrhage. Its mechanism of action is complex, involving interactions with multiple monoamine neurotransmitter receptor systems, including serotonergic, dopaminergic, and adrenergic receptors. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.

Introduction

This compound's primary clinical effect is the induction of rapid and sustained uterine contractions, which helps to reduce blood loss after childbirth.[1] This effect is a result of its direct action on the myometrial smooth muscle. The pharmacological profile of this compound is characterized by its activity as a partial agonist or antagonist at various G-protein coupled receptors (GPCRs), with its uterine selectivity being a key feature for its therapeutic use.

Receptor Binding Profile and Functional Activity

The multifaceted pharmacological effects of this compound stem from its interaction with a range of receptors. Its binding affinities (Ki) and functional activities (EC50/IC50) have been characterized for several receptor subtypes.

Serotonin (B10506) (5-HT) Receptors

This compound exhibits high affinity for several serotonin receptor subtypes. Its potent uterotonic effect is primarily attributed to its agonist activity at the 5-HT2A receptor, which is highly expressed in the myometrium.[2]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Action |

| 5-HT1A | 1.5–2.0 | Full Agonist |

| 5-HT1B | 251 | Full Agonist |

| 5-HT1D | 0.86–2.9 | Partial Agonist |

| 5-HT1E | 89 | Full Agonist |

| 5-HT1F | 31 | Full Agonist |

| 5-HT2A | 0.35–1.1 | Full Agonist |

| 5-HT2B | 0.46–2.2 | Agonist |

| 5-HT2C | 4.6–43.7 | Full Agonist |

| 5-HT5A | 24.4 | Full Agonist |

| 5-HT7 | 11–52 | Full Agonist |

Note: Data compiled from various sources. All sites are human except 5-HT1B (rat) and 5-HT7 (guinea pig).[3]

Adrenergic Receptors

This compound also interacts with alpha-adrenergic receptors, which are known to modulate uterine contractility. It generally acts as a partial agonist at α1-adrenergic receptors, contributing to its vasoconstrictive and uterotonic effects.

Dopamine (B1211576) Receptors

This compound is an antagonist at the dopamine D1 receptor.[1] While its primary therapeutic action is not mediated through this interaction, it may contribute to its side effect profile.

Specific Ki values for this compound at dopamine receptor subtypes from primary peer-reviewed sources are not consistently reported.

Signaling Pathways

The physiological response to this compound is dictated by the specific signaling cascades activated upon receptor binding in different tissues.

5-HT2A Receptor Signaling in Myometrial Cells

The primary mechanism for uterine contraction is initiated by the activation of 5-HT2A receptors on myometrial smooth muscle cells. This receptor is coupled to the Gq/11 family of G-proteins, which triggers a well-defined signaling cascade leading to an increase in intracellular calcium concentration ([Ca2+]i).

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are also Gq-coupled, follows a similar pathway to 5-HT2A receptors, leading to an increase in intracellular calcium and contributing to myometrial contraction.

Dopamine D1 Receptor Antagonism

In tissues where D1 receptors are present, such as certain smooth muscles and neurons, this compound acts as an antagonist. D1 receptors are typically coupled to Gs-proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound can inhibit cAMP-mediated signaling pathways. In the context of uterine tissue, the predominant effect of this compound is contractile, and the clinical significance of D1 antagonism in the myometrium is less clear.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and ex vivo experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of this compound for various receptors.

Objective: To quantify the affinity of this compound for a specific receptor subtype (e.g., 5-HT2A) in a tissue or cell membrane preparation.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., myometrium) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

Incubate a fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubations are carried out in a multi-well plate format at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

-

Separation and Detection:

-

Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Uterine Contraction Assay (Organ Bath)

This functional assay measures the effect of this compound on the contractility of isolated uterine tissue.

Objective: To determine the potency (EC50) and efficacy of this compound in inducing uterine smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Obtain fresh uterine tissue (myometrium) from a suitable animal model or from human biopsies with ethical approval.

-

Dissect small, uniform strips of myometrial tissue in a physiological salt solution (e.g., Krebs-Henseleit solution).

-

-

Organ Bath Setup:

-

Mount the tissue strips vertically in an organ bath chamber containing oxygenated physiological salt solution maintained at 37°C.

-

Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.

-

Apply a small amount of resting tension to the tissue and allow it to equilibrate and establish spontaneous contractions.

-

-

Drug Administration:

-

Once a stable baseline of spontaneous contractions is achieved, add cumulative concentrations of this compound to the organ bath.

-

Allow the tissue to respond to each concentration until a stable contractile response is observed.

-

-

Data Acquisition and Analysis:

-

Continuously record the isometric tension generated by the tissue strips.

-

Measure the amplitude and frequency of contractions, or the integral of the contractile response, at each concentration of this compound.

-

Construct a concentration-response curve by plotting the contractile response against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal contractile response).

-

Intracellular Calcium Imaging

This technique allows for the direct visualization and quantification of changes in intracellular calcium levels in response to this compound.

Objective: To measure the increase in intracellular calcium concentration in myometrial cells upon stimulation with this compound.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture primary myometrial cells or a suitable cell line on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to its active, membrane-impermeant form.

-

-

Fluorescence Microscopy:

-

Mount the coverslip with the dye-loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately with light at 340 nm and 380 nm (for Fura-2) and measure the fluorescence emission at ~510 nm.

-

-

Stimulation and Data Acquisition:

-

Record a baseline of fluorescence ratios before stimulating the cells.

-

Perfuse the cells with a solution containing this compound and continuously record the changes in fluorescence intensity at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (340/380 nm for Fura-2). An increase in this ratio corresponds to an increase in intracellular calcium concentration.

-

The ratio values can be calibrated to absolute calcium concentrations using established methods.

-

Analyze the kinetics and magnitude of the calcium transient induced by this compound.

-

Conclusion

The detailed mechanism of action of this compound is a result of its complex pharmacology, involving interactions with multiple receptor systems. Its primary therapeutic effect, potent uterine contraction, is predominantly mediated by agonism at 5-HT2A receptors in the myometrium, leading to a Gq-protein-mediated increase in intracellular calcium. Its interactions with other serotonergic, adrenergic, and dopaminergic receptors contribute to its overall pharmacological profile and potential side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other uterotonic agents. A thorough understanding of its molecular mechanism is crucial for its safe and effective clinical use and for the development of novel therapeutics in obstetrics.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Methylergonovine (HMDB0014497) [hmdb.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain. | Semantic Scholar [semanticscholar.org]

The Multifaceted Research Applications of Methylergometrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylergometrine, a semi-synthetic ergot alkaloid, is well-established in obstetrics for the prevention and treatment of postpartum hemorrhage. Its potent uterotonic and vasoconstrictive properties, however, extend its utility far beyond the delivery room, making it a valuable tool in a diverse range of research applications. This technical guide provides an in-depth exploration of the primary research uses of this compound, detailing its pharmacological profile, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile: A Multi-Receptor Modulator

This compound's physiological effects are a consequence of its interaction with a variety of receptor systems. It acts as a partial agonist or antagonist at serotonergic, dopaminergic, and adrenergic receptors.[1] This complex pharmacology is the foundation of its diverse research applications.

Quantitative Pharmacokinetic and Receptor Binding Data

The following tables summarize key quantitative data for this compound, providing a foundation for experimental design and interpretation.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 60% | Human | Oral | [2][3] |

| 78% | Human | Intramuscular | [2][3] | |

| Volume of Distribution | 56.1 ± 17.0 L | Human | Intramuscular | |

| Elimination Half-life | ~3.39 hours | Human | Intramuscular | |

| Time to Peak Plasma Concentration | 1.12 ± 0.82 hours | Human | Oral | |

| 0.41 ± 0.21 hours | Human | Intramuscular |

Table 2: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Action | Reference |

| Serotonin Receptors | |||

| 5-HT1A | 1.5 - 2.0 | Full Agonist | |

| 5-HT1B | 251 | Full Agonist | |

| 5-HT1D | 0.86 - 2.9 | Partial Agonist | |

| 5-HT1E | 89 | Full Agonist | |

| 5-HT1F | 31 | Full Agonist | |

| 5-HT2A | 0.35 - 1.1 | Full Agonist | |

| 5-HT2B | 0.46 - 2.2 | Agonist | |

| 5-HT2C | 4.6 - 43.7 | Full Agonist | |

| 5-HT5A | 24.4 | Full Agonist | |

| 5-HT6 | - | Full Agonist | |

| 5-HT7 | 11 - 52 | Full Agonist | |

| Dopamine (B1211576) Receptors | |||

| D1 | - | Antagonist | |

| D2 | - | - | |

| D3 | - | - | |

| Adrenergic Receptors | |||

| α2A | - | - | |

| α2B | - | - | |

| Nicotinic Acetylcholine (B1216132) Receptors | |||

| α3β4 | - | Non-competitive Antagonist |

Primary Research Applications and Experimental Protocols

Uterine Contractility and Postpartum Hemorrhage Research

The primary clinical and research application of this compound is in obstetrics, specifically in studying and managing uterine contractility to prevent and treat postpartum hemorrhage.

This protocol outlines the methodology for assessing the effect of this compound on isolated rat uterine tissue.

Materials:

-

Mature, non-pregnant female Wistar rats (estrus stage)

-

De Jalon's solution (in mmol/L: NaCl 154, KCl 5.6, CaCl2 0.3, NaHCO3 6.0, Glucose 2.8)

-

This compound maleate

-

Organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize a rat in the estrus stage of its cycle.

-

Immediately excise the uterine horns and place them in a petri dish containing aerated De Jalon's solution at 37°C.

-

Carefully dissect longitudinal strips of myometrium (approximately 1.5 cm in length and 2-3 mm in width).

-

Suspend each uterine strip in a 10-20 mL organ bath containing De Jalon's solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

Once regular, spontaneous contractions are established, record a baseline period of activity for 20-30 minutes.

-

Introduce this compound into the organ bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).

-

Record the changes in the force and frequency of contractions for at least 15 minutes at each concentration.

-

Analyze the data to determine the EC50 (half-maximal effective concentration) of this compound on uterine contractility.

Vasoconstriction and Migraine Research

This compound's vasoconstrictive properties, mediated through its action on serotonergic and adrenergic receptors, make it a subject of interest in migraine research. It is also the active metabolite of methysergide, a historical migraine prophylactic.

This protocol details the assessment of this compound-induced vasoconstriction in isolated rat aortic rings.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

-

This compound maleate

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution and carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with carbogen gas.

-

Attach the rings to isometric force transducers and apply a resting tension of 2 grams.

-

Allow the rings to equilibrate for 60-90 minutes, with solution changes every 20 minutes.

-

Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

-

Once a stable contraction plateau is reached, add this compound in a cumulative manner to assess its direct vasoconstrictive effect or its potentiation of the phenylephrine-induced contraction.

-

Record the changes in isometric tension.

-

Analyze the data to generate concentration-response curves.

This protocol describes the induction of a migraine-like state in rats to study the potential anti-migraine effects of this compound.

Materials:

-

Male Sprague-Dawley rats

-

Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene (B89431) glycol)

-

This compound maleate

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, light/dark box for photophobia)

Procedure:

-

Habituate the rats to the behavioral testing procedures for several days before the experiment.

-

On the day of the experiment, administer this compound or vehicle to the respective groups of rats (e.g., intraperitoneally).

-

After a predetermined pretreatment time, induce a migraine-like state by administering NTG (e.g., 10 mg/kg, intraperitoneally).

-

At specific time points post-NTG administration (e.g., 60, 90, and 120 minutes), assess migraine-related behaviors.

-

Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.

-

Photophobia: Measure the time spent in the dark compartment of a light/dark box.

-

-

Record and analyze the behavioral data to determine if this compound alleviates NTG-induced migraine-like symptoms.

Neuroscience Research: Modulation of Dopaminergic and Nicotinic Systems

This compound's interaction with dopamine and nicotinic acetylcholine receptors opens avenues for its use in neuroscience research, particularly in studies related to neurotransmitter release and modulation.

This protocol outlines the measurement of extracellular dopamine levels in the rat striatum following this compound administration.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Artificial cerebrospinal fluid (aCSF)

-

This compound maleate

-

HPLC system with electrochemical detection

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula stereotaxically into the striatum.

-

Allow the rat to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the awake, freely moving rat.

-

Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline of dopamine levels, administer this compound (e.g., systemically or through the microdialysis probe).

-

Continue collecting dialysate samples to monitor changes in extracellular dopamine concentrations.

-

Analyze the dopamine content of the dialysate samples using HPLC-ECD.

-

Verify probe placement histologically at the end of the experiment.

Cardiovascular Research: Investigating Drug-Induced Valvulopathy

The agonistic activity of this compound at the 5-HT2B receptor has been linked to the potential risk of cardiac valvulopathy, a serious side effect seen with some other drugs that target this receptor. This makes this compound a useful tool for studying the mechanisms of drug-induced valvular heart disease.

This protocol provides a method to assess the potential of this compound to induce a fibrotic response in cardiac valvular interstitial cells (VICs) or cardiac fibroblasts.

Materials:

-

Primary human valvular interstitial cells (VICs) or cardiac fibroblasts

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound maleate

-

Positive control (e.g., TGF-β1)

-

Antibodies for immunocytochemistry (e.g., anti-α-smooth muscle actin)

-

Fluorescent secondary antibodies and nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Culture VICs or cardiac fibroblasts in appropriate cell culture plates.

-

Once the cells reach a desired confluency, replace the growth medium with a serum-free or low-serum medium for 24 hours to induce quiescence.

-

Treat the cells with varying concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (TGF-β1).

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation and fibrosis.

-

Counterstain the nuclei with DAPI.

-

Capture fluorescent images using a microscope.

-

Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining to assess the degree of fibroblast activation.

Conclusion

This compound is a pharmacologically complex molecule with significant research applications beyond its established clinical use. Its interactions with multiple receptor systems provide a rich field of study for researchers in obstetrics, cardiovascular medicine, and neuroscience. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting research aimed at further elucidating the multifaceted actions of this important compound. As with any potent pharmacological agent, careful experimental design and adherence to ethical guidelines are paramount in harnessing the full research potential of this compound.

References

In-Depth Technical Guide: Pharmacodynamics of Methylergometrine on Uterine Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent widely employed in obstetrics for the prevention and treatment of postpartum hemorrhage. Its primary therapeutic effect is the induction of strong, sustained contractions of the uterine smooth muscle (myometrium). This guide provides a comprehensive technical overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor interactions, and the downstream signaling pathways that culminate in myometrial contraction. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of uterine physiology.

Mechanism of Action

This compound exerts its uterotonic effects through a multi-faceted mechanism involving interactions with several receptor systems, primarily serotonin (B10506) (5-HT), α-adrenergic, and dopamine (B1211576) receptors on myometrial cells.[1][2][3][4][5] The activation of these receptors initiates a cascade of intracellular events, leading to a significant increase in the tone, rate, and amplitude of uterine contractions.

The primary pathway for this compound-induced uterine contraction is believed to be mediated through the activation of 5-HT2A receptors. This activation, along with stimulation of α-adrenergic receptors, triggers the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a critical step in the initiation of muscle contraction.

Simultaneously, this compound is thought to promote the influx of extracellular calcium through voltage-gated calcium channels. The increased cytosolic calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

While the agonistic effects on serotonin and adrenergic receptors are paramount for its uterotonic activity, this compound also exhibits antagonistic properties at dopamine D1 receptors. The precise role of this dopaminergic antagonism in the overall effect on uterine muscle is still under investigation but may contribute to the sustained nature of the contractions.

Quantitative Pharmacodynamics

The following tables summarize the available quantitative data on the pharmacodynamic properties of this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| 5-HT1A | 1.5–2.0 | Human | |

| 5-HT1B | 251 | Rat | |

| 5-HT1D | 0.86–2.9 | Human | |

| 5-HT1E | 89 | Human | |

| 5-HT1F | 31 | Human | |

| 5-HT2A | 0.35–1.1 | Human | |

| 5-HT2B | 0.46–2.2 | Human | |

| 5-HT2C | 4.6–43.7 | Human | |

| 5-HT5A | 24.4 | Human | |

| 5-HT7 | 11–52 | Guinea Pig |

Note: Data on specific Ki values for adrenergic and dopaminergic receptors in human uterine tissue is limited in the current literature.

Table 2: Potency of this compound on Uterine Muscle Contraction

| Parameter | Value | Species/Tissue | Conditions | Reference |

| EC50/IC50 | Data not readily available in the searched literature. |

Note: While the uterotonic effects of this compound are well-documented, specific EC50 or IC50 values from in vitro studies on human myometrial strips were not found in the reviewed literature.

Table 3: Effect of this compound on Intracellular Calcium ([Ca2+]i) in Myometrial Cells

| Parameter | Observation | Species/Tissue | Conditions | Reference |

| [Ca2+]i Increase | Quantitative data on the specific fold-increase or absolute concentration change is not readily available. However, the mechanism of action strongly indicates a significant rise in intracellular calcium. |

Note: The signaling pathway of this compound through Gq-coupled receptors and subsequent IP3-mediated calcium release from the sarcoplasmic reticulum, as well as potential calcium influx, are established concepts. However, precise quantitative measurements of this increase in myometrial cells following this compound application are not detailed in the available literature.

Experimental Protocols

In Vitro Uterine Muscle Contractility Assay (Organ Bath)

This protocol describes the measurement of isometric tension in isolated uterine muscle strips to assess the contractile response to this compound.

1.1. Tissue Preparation:

-

Obtain fresh human myometrial biopsies from consenting patients undergoing procedures such as cesarean section.

-

Immediately place the tissue in cold, oxygenated physiological salt solution (PSS). A common composition for PSS is (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 2.5 CaCl2, and 5.5 glucose.

-

Dissect the myometrium into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.

-

Mount the strips vertically in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

1.2. Experimental Procedure:

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with washes every 15-20 minutes.

-

Record spontaneous contractile activity until a stable baseline is achieved.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and perform serial dilutions to obtain the desired concentration range.

-

Add this compound to the organ bath in a cumulative or non-cumulative manner, recording the contractile response at each concentration.

-

For cumulative concentration-response curves, add increasing concentrations of the drug at regular intervals once the response to the previous concentration has stabilized.

-

Record the tension generated by the muscle strips using a data acquisition system.

1.3. Data Analysis:

-

Measure the amplitude, frequency, and duration of contractions.

-

Calculate the integral of the contractile activity over a set period to represent the total contractile force.

-

Construct concentration-response curves by plotting the change in contractile force against the logarithm of the this compound concentration.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) from the concentration-response curve using non-linear regression analysis.

Measurement of Intracellular Calcium ([Ca2+]i) in Myometrial Cells

This protocol outlines the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in [Ca2+]i in primary human myometrial cells in response to this compound.

2.1. Cell Preparation:

-

Isolate primary myometrial cells from fresh uterine tissue biopsies using enzymatic digestion (e.g., collagenase and trypsin).

-

Culture the isolated cells in an appropriate medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics) until they reach a suitable confluency for imaging.

-

Seed the cells onto glass-bottom dishes or coverslips 24-48 hours before the experiment.

2.2. Fura-2 AM Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and a mild non-ionic detergent like Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Wash the cultured myometrial cells with the loading buffer.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with the loading buffer to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

2.3. Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a physiological salt solution.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm and capture the emission at 510 nm using a sensitive camera.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Apply this compound at the desired concentration to the perfusion solution.

-

Record the changes in the F340/F380 ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

2.4. Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each time point.

-

The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

-

For quantitative measurements, calibrate the fluorescence ratio using solutions with known calcium concentrations and ionophores (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) ratios. The Grynkiewicz equation can then be used to calculate the absolute calcium concentration.

Mandatory Visualizations

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

Caption: Experimental workflow for in vitro uterine muscle contractility assay.

Caption: Experimental workflow for intracellular calcium imaging in myometrial cells.

Conclusion

This compound is a highly effective uterotonic agent that acts through a complex interplay of serotonergic, adrenergic, and dopaminergic receptor interactions. Its ability to induce potent and sustained uterine contractions is primarily driven by its agonist activity at 5-HT2A and α-adrenergic receptors, leading to an increase in intracellular calcium concentration. While the qualitative aspects of its mechanism of action are well-established, there is a need for more comprehensive quantitative data, particularly regarding its potency (EC50/IC50) on human uterine muscle and the precise dynamics of intracellular calcium mobilization. The detailed experimental protocols provided in this guide offer a framework for conducting further research to fill these knowledge gaps. A deeper understanding of the pharmacodynamics of this compound will not only enhance its clinical application but also aid in the development of novel and more targeted uterotonic drugs.

References

An In-depth Technical Guide to the Serotonergic and Dopaminergic Receptor Interactions of Methylergometrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, is clinically utilized for its potent uterotonic effects in preventing and treating postpartum hemorrhage. Its pharmacological action is primarily attributed to its interaction with various biogenic amine receptors, notably the serotonergic (5-HT) and dopaminergic (DA) systems. This technical guide provides a comprehensive overview of the binding and functional characteristics of this compound at these receptor subtypes. The document summarizes available quantitative data, outlines detailed experimental methodologies for receptor interaction studies, and visualizes the core signaling pathways involved. This information is intended to serve as a foundational resource for researchers in pharmacology and drug development investigating the complex mechanisms of ergot alkaloids and their therapeutic applications.

Introduction

This compound's therapeutic efficacy is derived from its complex pharmacology, acting as an agonist, partial agonist, or antagonist at various receptor subtypes.[1] Its primary clinical effect, uterine smooth muscle contraction, is understood to be mediated through interactions with 5-HT and α-adrenergic receptors.[2] However, its broader receptor profile, encompassing a range of serotonergic and dopaminergic receptors, contributes to both its therapeutic actions and potential side effects. A detailed understanding of these interactions at a molecular level is crucial for optimizing its clinical use and for the development of novel therapeutics with improved selectivity.

Quantitative Receptor Interaction Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional activity (EC50, Emax) of this compound at various human serotonergic and dopaminergic receptors. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were generated.

Serotonergic Receptor Interactions

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |

| 5-HT1A | 1.5 - 2.0 | Full Agonist | [2] |

| 5-HT1B | 251 (rat) | Full Agonist | [2] |

| 5-HT1D | 0.86 - 2.9 | Partial Agonist (70% Emax) | [2] |

| 5-HT1E | 89 | Full Agonist | [2][3] |

| 5-HT1F | 31 | Full Agonist | [2] |

| 5-HT2A | 0.35 - 1.1 | Full Agonist | [2][4] |

| 5-HT2B | 0.46 - 2.2 | Agonist | [1][2][5] |

| 5-HT2C | 4.6 - 43.7 | Full Agonist | [2][4] |

| 5-HT5A | 24.4 | Full Agonist | [2] |

| 5-HT6 | - | - | - |

| 5-HT7 | 11 - 52 (guinea pig) | Full Agonist | [2] |

Dopaminergic Receptor Interactions

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |

| D1 | 53.7 | Antagonist | [1][4] |

| D2 | 275.4 | - | [4] |

| D3 | 57.5 | - | [4] |

| D4 | - | - | - |

| D5 | - | - | - |

Experimental Protocols

The following sections detail standardized methodologies for key experiments used to characterize the interaction of ligands like this compound with serotonergic and dopaminergic receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293-5-HT2A) or tissue homogenates known to be rich in the target receptor.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Ketanserin for 5-HT2A receptors).

-

Test Compound: this compound maleate.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (e.g., 10-12 M to 10-5 M).

-

For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.

-

For total binding wells, add assay buffer instead of the test compound.

-

-

Incubation: Add the prepared membrane suspension to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger for Gs- and Gi/o-coupled receptors.

Objective: To determine the functional activity (EC50 and Emax) of this compound at Gs- or Gi/o-coupled receptors (e.g., D1 and D2 dopamine (B1211576) receptors).

Materials:

-

Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO-D1 or CHO-D2).

-

Test Compound: this compound maleate.

-

Stimulating Agent (for Gi-coupled receptors): Forskolin (B1673556).

-

Cell Culture Medium.

-

Assay Buffer.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in a 96-well plate.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition:

-

For Gs-coupled receptors (e.g., D1): Add increasing concentrations of this compound.

-

For Gi-coupled receptors (e.g., D2): Add increasing concentrations of this compound followed by a fixed concentration of forskolin to stimulate cAMP production.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

For Gs-coupled receptors, fit a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

-

For Gi-coupled receptors, fit a sigmoidal dose-inhibition curve to determine the IC50 (concentration for 50% of maximal inhibition) and Emax.

-

Phosphoinositide Hydrolysis (IP1) Assay

This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq/11 signaling pathway, to quantify the activation of Gq-coupled receptors.

Objective: To determine the functional activity (EC50 and Emax) of this compound at Gq-coupled receptors (e.g., 5-HT2A).

Materials:

-

Cell Line: A cell line stably expressing the receptor of interest (e.g., HEK293-5-HT2A).

-

Test Compound: this compound maleate.

-

Stimulation Buffer: Containing LiCl to inhibit the degradation of IP1.

-

IP1 Assay Kit: (e.g., HTRF-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.

-

Compound Addition: Replace the culture medium with stimulation buffer containing increasing concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP1 accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular IP1 concentration according to the manufacturer's protocol for the IP1 assay kit.

-

Data Analysis:

-

Plot the measured IP1 levels against the logarithm of the this compound concentration.

-

Fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Signaling Pathways

The interaction of this compound with serotonergic and dopaminergic receptors initiates intracellular signaling cascades that ultimately lead to a physiological response. The following diagrams illustrate the canonical signaling pathways for key receptors targeted by this compound.

5-HT2A Receptor Signaling (Gq/11 Pathway)

This compound acts as an agonist at the 5-HT2A receptor, which is coupled to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: 5-HT2A receptor Gq/11 signaling cascade.

Dopamine D1 Receptor Signaling (Gs Pathway)

This compound is an antagonist at the D1 receptor. Normally, agonist binding to the D1 receptor, which is coupled to the Gs family of G proteins, leads to the activation of adenylyl cyclase (AC). AC then converts ATP to cAMP, which in turn activates protein kinase A (PKA). As an antagonist, this compound blocks this pathway.

Caption: Dopamine D1 receptor Gs signaling cascade and its antagonism.

Dopamine D2 Receptor Signaling (Gi/o Pathway)

The D2 receptor is coupled to the Gi/o family of G proteins. Agonist binding to the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The functional activity of this compound at the D2 receptor is not definitively established as agonist or antagonist from the available literature.

Caption: Dopamine D2 receptor Gi/o signaling cascade.

Conclusion

This compound exhibits a complex pharmacological profile characterized by interactions with a wide array of serotonergic and dopaminergic receptors. Its high affinity and agonist activity at several 5-HT receptor subtypes, particularly 5-HT2A, are likely key contributors to its uterotonic effects. Conversely, its antagonist activity at the dopamine D1 receptor presents another facet of its mechanism of action. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the nuanced pharmacology of this compound. A more complete understanding of its receptor interaction profile will be instrumental in the development of new therapeutics with enhanced efficacy and safety profiles for a variety of clinical applications. Further research is warranted to fully elucidate the functional consequences of this compound's interactions at all targeted receptors and to explore the potential for biased agonism.

References

The History and Development of Methylergometrine: A Technical Guide for Uterotonic Research

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, has been a cornerstone in obstetric care for the prevention and treatment of postpartum hemorrhage (PPH) for over seven decades. Its potent and sustained uterotonic action significantly reduces blood loss following childbirth. This technical guide provides an in-depth review of the history, chemical development, pharmacological profile, and clinical application of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative clinical data, and visualizations of its molecular and experimental pathways to facilitate further research and understanding of this essential medicine.

Historical Development and Synthesis

Discovery of Ergot Alkaloids and the Birth of Uterotonics

The story of this compound begins with the fungus Claviceps purpurea, which grows on rye and other grains. The extracts of this fungus, known as ergot, have been known for centuries for their potent physiological effects, including inducing uterine contractions. The pioneering work to isolate and characterize the active constituents of ergot was conducted at Sandoz Laboratories in Basel, Switzerland.[1]

In the 1930s, the research team led by Arthur Stoll and Albert Hofmann successfully isolated and elucidated the structure of several ergot alkaloids.[2][3] A key breakthrough was the identification of ergometrine (also known as ergonovine) as the principal water-soluble, rapid-acting uterotonic agent.[4]

The Semi-Synthesis of this compound

Following the successful partial synthesis of ergometrine, Hofmann and his team embarked on a systematic investigation to create semi-synthetic derivatives with improved pharmacological properties.[4] By modifying the alkanolamine side chain of the natural alkaloid, they synthesized this compound (N-[(S)-1-(hydroxymethyl)propyl]-D-lysergamide) in 1943. This new compound, a homologue of ergometrine, proved to be a more potent and selective uterotonic agent. The first U.S. patent for its preparation was granted to Sandoz in 1941.

The synthesis involves the coupling of D-lysergic acid with an amino alcohol, specifically d-2-aminobutanol-1. This is typically achieved using the azide (B81097) method, where lysergic acid is converted to an azide derivative, which then readily reacts with the amine group of the alcohol to form a stable amide linkage.

Experimental Workflow: Semi-Synthesis of this compound

The following diagram outlines the general workflow for the laboratory synthesis of this compound from lysergic acid, a process foundational to its development.

Pharmacological Profile

Mechanism of Action

This compound exerts its uterotonic effect through a complex interaction with multiple receptor systems in the myometrial smooth muscle. It acts as a partial agonist or antagonist at adrenergic, dopaminergic, and serotonergic receptors. The primary therapeutic action is the induction of intense and prolonged uterine contractions, which constricts the uterine blood vessels and decreases blood flow, thereby controlling postpartum hemorrhage.

The key interactions include:

-

Serotonin (5-HT) Receptors: Strong partial agonism at 5-HT₂A receptors in the uterus is believed to be a primary driver of its specific and potent contractile effect.

-

α-Adrenergic Receptors: Agonistic activity at these receptors contributes to the smooth muscle contraction, not only in the uterus but also in vascular smooth muscle, which can lead to its hypertensive side effects.

-

Dopamine (B1211576) Receptors: It exhibits antagonistic activity at dopamine D1 receptors.

This multi-receptor activity leads to an increase in the tone, rate, and amplitude of rhythmic uterine contractions. At therapeutic doses, this results in a sustained, tetanic contraction that shortens the third stage of labor and reduces blood loss.

Signaling Pathway

The binding of this compound to G-protein coupled receptors (GPCRs) on the myometrial cell surface initiates a downstream signaling cascade. The activation of 5-HT₂A and α₁-adrenergic receptors, both coupled to Gq/11 proteins, is central to this process. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction.

References

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Methylergometrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergoline (B1233604) alkaloid, is a potent uterotonic agent widely used in obstetrics to prevent and control postpartum hemorrhage. Its pharmacological effects are mediated through complex interactions with various neurotransmitter receptors, primarily serotonin, dopamine, and adrenergic receptors. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing established methodologies and experimental protocols. Furthermore, it explores the synthesis and structure-activity relationships of key derivatives, offering insights into the molecular modifications that influence pharmacological activity. Quantitative data on synthesis yields and receptor binding affinities are presented in structured tables for comparative analysis. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and synthesis.

Chemical Synthesis of this compound

The core structure of this compound is a lysergamide, specifically an amide of d-lysergic acid and (+)-2-aminobutanol. The primary challenge in its synthesis lies in the formation of the amide bond without causing racemization or isomerization of the sensitive lysergic acid moiety. Several methods have been developed to achieve this, primarily involving the activation of the carboxylic acid group of lysergic acid to facilitate its reaction with the amine.

Starting Materials

-

d-Lysergic Acid: This tetracyclic ergoline alkaloid is the key precursor. It can be obtained by the hydrolysis of naturally occurring ergot alkaloids, such as ergotamine, or through total synthesis.[1]

-

(+)-2-Aminobutanol: This chiral amino alcohol provides the side chain of this compound.

Synthetic Methodologies

Several coupling methods have been successfully employed for the synthesis of lysergic acid amides, including this compound.

This method involves the activation of lysergic acid by forming a mixed anhydride (B1165640) with sulfuric acid in situ using a sulfur trioxide-dimethylformamide (SO3-DMF) complex. This activated intermediate readily reacts with the amine to form the desired amide.

Similar to the SO3-DMF method, trifluoroacetic anhydride can be used to form a mixed anhydride with lysergic acid. This method also provides a highly reactive intermediate for amidation.

This classical method involves the conversion of lysergic acid to its corresponding hydrazide, followed by treatment with nitrous acid to form the acyl azide (B81097). The azide then reacts with the amine to yield the amide. However, this method can be prone to racemization.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of this compound based on established methods.

Synthesis of this compound via the Mixed Anhydride (SO3-DMF) Method

Step 1: Preparation of the Lysergic Acid Salt

-

d-Lysergic acid is dissolved in a suitable solvent, such as methanol (B129727).

-

An equimolar amount of a base, such as potassium hydroxide, is added to form the potassium salt of lysergic acid.

-

The solvent is removed under reduced pressure to yield the dry potassium lysergate.

Step 2: Amide Coupling Reaction

-

Anhydrous dimethylformamide (DMF) is added to the dry potassium lysergate.

-

The solution is cooled to a low temperature (typically -20°C to 0°C).

-

A solution of sulfur trioxide-dimethylformamide (SO3-DMF) complex in DMF is added to the cooled lysergate solution to form the mixed anhydride.

-

(+)-2-Aminobutanol is then added to the reaction mixture.

-

The reaction is allowed to proceed at a low temperature for a specific period.

Step 3: Work-up and Purification

-

The reaction is quenched by the addition of water or a saline solution.

-

The product is extracted into an organic solvent, such as chloroform (B151607) or ethyl acetate.

-

The organic extracts are combined, washed, and dried.

-

The solvent is evaporated to yield the crude this compound.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound.

Purification of this compound Maleate (B1232345)

For pharmaceutical use, this compound is often converted to its more stable maleate salt.

-

The crude this compound free base is dissolved in a solvent such as methanol or a mixture of methanol and ethanol.[2]

-

Activated carbon can be added to decolorize the solution, followed by filtration.[2]

-

An equimolar amount of maleic acid dissolved in a suitable solvent is added to the this compound solution.[3]

-

The mixture is cooled to induce crystallization of this compound maleate.[2]

-

The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.[2]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and pharmacological activity of this compound and its derivatives.

Table 1: Synthesis of this compound Maleate - Recrystallization Yields

| Starting Material | Recrystallization Solvent | Cooling Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |

| Crude this compound Maleate | Methanol/Ethanol | 0 | 82 | 99.88% | [2] |

| Crude this compound Maleate | Methanol/Ethanol | 5 | 73 | 99.87% | [2] |

| Crude this compound Maleate | Methanol/Ethanol | -5 | 69 | 99.88% | [2] |

Table 2: Pharmacological Profile of this compound and Related Ergoline Derivatives

| Compound | Receptor Subtype | Ki (nM) | Action | Reference |

| This compound | 5-HT1A | 1.5-2.0 | Full Agonist | [4] |

| 5-HT1B | 251 | Full Agonist | [4] | |

| 5-HT2A | 1.1 | Agonist | [4] | |

| 5-HT2B | 0.7 | Agonist | [5] | |

| 5-HT2C | 2.0 | Agonist | [4] | |

| D1 | - | Antagonist | [5] | |

| α1A-adrenergic | 16 | Antagonist | [4] | |

| α2A-adrenergic | 1.3 | Agonist | [4] | |

| Ergometrine | 5-HT2A | - | Partial Agonist | [6] |

| α-adrenergic | - | Partial Agonist | [6] | |

| D2 | - | Agonist | [6] | |

| Bromocriptine | D1 | 1627 | Antagonist | [7] |

| D2 | 2.5 | Agonist | [7] | |

| Lisuride | D1 | - | Agonist | [7] |

| α2A-adrenergic | 0.055 | High Affinity | [7] | |

| Pergolide | D1 | - | Agonist | [7] |

| D2 | - | Agonist | [7] |

Note: Ki values represent the dissociation constant and are a measure of binding affinity; a lower Ki value indicates higher affinity. The actions (agonist, antagonist) can vary depending on the specific tissue and signaling pathway being studied.

Derivatives of this compound

The ergoline scaffold of this compound has been a fertile ground for the development of numerous derivatives with diverse pharmacological profiles. Modifications have been explored at various positions of the ergoline ring system and the amide side chain to modulate receptor selectivity and functional activity.

N-Alkyl and N-Acyl Derivatives

Alkylation or acylation of the indole (B1671886) nitrogen (N-1) or the tertiary amine nitrogen (N-6) can significantly alter the pharmacological properties. For instance, the synthesis of N-acyl derivatives can be achieved by reacting the parent ergoline with an appropriate acylating agent.

Ring-Substituted Derivatives

Substitution on the aromatic ring (A-ring) or the D-ring of the ergoline nucleus has led to the discovery of compounds with altered receptor affinities and selectivities. For example, halogenation at the C-2 position has been shown to influence activity at serotonergic and adrenergic receptors.

Structure-Activity Relationships (SAR)

-

Amide Side Chain: The nature of the amino alcohol attached at the C-8 position is crucial for uterotonic activity. The butanolamide side chain of this compound appears to be optimal for its potent effect on uterine smooth muscle.

-

Ergoline Ring System: The integrity of the tetracyclic ergoline structure is essential for activity. Modifications such as saturation of the 9,10-double bond generally lead to a decrease in potency.

-

Substitution at N-6: The methyl group at the N-6 position is important for its interaction with various receptors.

Mandatory Visualizations

Signaling Pathways

This compound exerts its effects by interacting with multiple G protein-coupled receptors (GPCRs). The following diagrams illustrate the primary signaling pathways associated with its action at 5-HT2A and Dopamine D1 receptors.

Caption: 5-HT2A Receptor Signaling Pathway of this compound.

Caption: Dopamine D1 Receptor Signaling Pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General Workflow for this compound Synthesis.

Conclusion

The chemical synthesis of this compound is a well-established process that relies on the efficient coupling of d-lysergic acid with (+)-2-aminobutanol. The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent isomerization. The pharmacological activity of this compound is complex, arising from its interactions with multiple receptor systems. The study of its derivatives has provided valuable insights into the structure-activity relationships of ergoline alkaloids and continues to be an active area of research for the development of new therapeutic agents with improved selectivity and efficacy. This guide provides a foundational understanding for researchers and professionals involved in the synthesis, development, and study of this important pharmaceutical compound.

References

- 1. Ergoline - Wikipedia [en.wikipedia.org]

- 2. CN105125481A - this compound maleate injection and preparation method thereof - Google Patents [patents.google.com]

- 3. Synthesis of M + 4 Stable Isotopomers of Ergometrine and Ergometrinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonergic ergoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the Psychedelic Potential of Methylergometrine at High Doses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid primarily utilized in obstetrics for its potent uterotonic effects, has anecdotal and emerging scientific evidence suggesting potential psychedelic properties at supratherapeutic doses. This technical guide provides an in-depth analysis of the core pharmacological characteristics of this compound relevant to its potential psychoactive effects. Central to this investigation is its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, the primary target for classic psychedelic compounds. This document summarizes available quantitative data, details relevant experimental protocols for in vitro and in vivo assessment, and presents signaling pathway diagrams to elucidate the potential mechanisms underlying its psychoactive properties.

Introduction

This compound, structurally related to lysergic acid diethylamide (LSD), belongs to the ergoline (B1233604) and lysergamide (B1675752) chemical classes. While its clinical application at microgram-level doses is well-established for the prevention of postpartum hemorrhage, reports suggest that at milligram-level doses (2 mg and above), it may induce psychedelic effects akin to those of LSD.[1] This guide explores the scientific basis for these claims by examining the pharmacodynamics of this compound, with a specific focus on its activity at serotonin receptors implicated in psychedelic experiences.

Pharmacological Profile of this compound

This compound interacts with a range of biogenic amine receptors, including serotonin, dopamine, and adrenergic receptors. Its therapeutic effects are primarily mediated by agonist or partial agonist activity at uterine 5-HT2A receptors, leading to smooth muscle contraction. However, its broader receptor binding profile is critical to understanding its potential for central nervous system effects.

Receptor Binding Affinity and Functional Potency

Recent research has shed light on this compound's activity at other serotonin receptors. A 2023 study identified this compound as a full agonist at the human 5-HT5A receptor.[2] Additionally, it has been reported to bind to 5-HT1E receptors with a Ki value of less than 100 nM.[3] While these findings are significant, the affinity and functional activity at the 5-HT2A receptor remain the most critical parameters for assessing its psychedelic potential.

Table 1: Receptor Interaction Profile of this compound